molecular formula C6H12BO2 B138367 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane CAS No. 25015-63-8

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Cat. No.: B138367
CAS No.: 25015-63-8
M. Wt: 126.97 g/mol
InChI Key: LZPWAYBEOJRFAX-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, also known as this compound, is a useful research compound. Its molecular formula is C6H12BO2 and its molecular weight is 126.97 g/mol. The purity is usually 95%.
The exact mass of the compound Pinacolborane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydroboration of Alkenes and Alkynes

  • Catalytic Hydroboration: PBH acts as a hydroboration reagent for alkenes and alkynes, especially when catalyzed by transition metals. For example, rhodium and nickel catalysts are highly effective in this reaction (Pereira & Srebnik, 1996).

Synthesis of Silylboranes and Germylborane Derivatives

  • Preparation of Silylboranes: Triorganosilylpinacolboranes have been synthesized using pinacolborane, showcasing its role in the preparation of organoboron compounds (Suginome, Matsuda, & Ito, 2000).

Dehydrogenative Borylation

  • Synthesis of Vinylboronates: PBH, when treated with vinylarenes in the presence of rhodium or ruthenium catalysts, yields vinylboronates. This process demonstrates its utility in stereoselective synthesis (Murata et al., 2002).

Arylboronate Formation

  • Coupling Reactions: PBH is used in coupling reactions with aryl iodides, facilitated by copper catalysis, to form arylboronates at room temperature (Zhu & Ma, 2006).

Borylation in Organic Synthesis

  • Palladium-Catalyzed Borylation: PBH is crucial in the borylation of phenyl bromides, further enabling the synthesis of biaryls through Suzuki-Miyaura coupling (Broutin et al., 2004).

Material Science Applications

  • Modification of Polycarbosilane: PBH has been used to modify polycarbosilane for the production of SiC fibers, showcasing its utility in material science (Shang, Shao, & Zhu, 2015).

Other Applications

  • Reduction of Ketones: In organic chemistry, PBH catalyzes the reduction of ketones, expanding its utility in various synthetic pathways (Query et al., 2011).
  • Electrochemical Applications: PBH is used in the electrochemical synthesis of allylboronic esters, demonstrating its role in electrosynthesis (Godeau et al., 2009).

Mechanism of Action

Target of Action

Pinacolborane, also known as 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-, primarily targets alkenes , alkynes , aldehydes , ketones , and carboxylic acids . These compounds are the primary substrates that interact with Pinacolborane in various chemical reactions.

Mode of Action

Pinacolborane interacts with its targets through a process called hydroboration . In the presence of catalysts, Pinacolborane hydroborates alkenes and, less rapidly, alkynes . It also affects catalyst-free hydroboration of aldehydes, ketones, and carboxylic acids . The active hydride source in these reactions is the trialkoxyborohydride .

Biochemical Pathways

The primary biochemical pathway involved in the action of Pinacolborane is the reductive amination of carbonyl compounds . This process involves the reduction of ketones with Pinacolborane, catalyzed by NaOt-Bu at ambient temperature . The reaction is high yielding and general, providing complete conversion of aryl and dialkyl ketones .

Result of Action

The result of Pinacolborane’s action is the formation of boron-containing compounds . For example, dehydrogenation of Pinacolborane affords dipinacolatodiborane (B2pin2) . Moreover, Pinacolborane is used in borylation, a form of C-H activation .

Action Environment

The action of Pinacolborane can be influenced by various environmental factors. For instance, the reaction temperature and the weight ratio of reactants can affect the outcome of the reaction . Additionally, the presence of catalysts can significantly enhance the efficiency of the hydroboration process .

Safety and Hazards

Pinacolborane is highly flammable and in contact with water, it releases flammable gas . It is harmful if swallowed and causes skin and eye irritation . It may cause respiratory irritation, drowsiness, or dizziness . It is suspected of causing cancer .

Future Directions

There are ongoing studies on the use of Pinacolborane in various chemical reactions . For instance, a metal-free catalytic hydroboration of imine with Pinacolborane using a pincer-type phosphorus compound is being studied for mechanistic insight and improvement of the reaction .

Properties

InChI

InChI=1S/C6H12BO2/c1-5(2)6(3,4)9-7-8-5/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPWAYBEOJRFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]1OC(C(O1)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30422852
Record name Pinacolborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30422852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25015-63-8
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025015638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinacolborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30422852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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